molecular formula C13H20OS B7996395 2-[4-(Ethylthio)phenyl]-2-pentanol

2-[4-(Ethylthio)phenyl]-2-pentanol

Cat. No.: B7996395
M. Wt: 224.36 g/mol
InChI Key: LEROSDKIOZEQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethylthio)phenyl]-2-pentanol is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a pentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylthio)phenyl]-2-pentanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethylthio)phenyl]-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-[4-(Ethylthio)phenyl]-2-pentanone.

    Reduction: Formation of 2-[4-(Ethylthio)phenyl]pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Ethylthio)phenyl]-2-pentanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylthio)phenyl]-2-pentanol involves its interaction with specific molecular targets and pathways. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylthio)phenyl]-2-pentanol
  • 2-[4-(Propylthio)phenyl]-2-pentanol
  • 2-[4-(Butylthio)phenyl]-2-pentanol

Uniqueness

2-[4-(Ethylthio)phenyl]-2-pentanol is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-10-13(3,14)11-6-8-12(9-7-11)15-5-2/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROSDKIOZEQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.